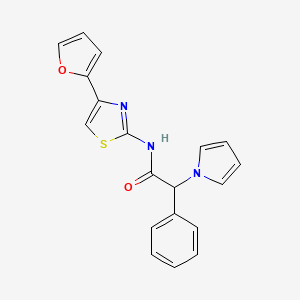
2,5-dimethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide is a complex chemical compound with potential applications across multiple scientific disciplines. It features a unique combination of functional groups, including furan, pyrrolidine, and phthalazinone, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Step Formation of the Furan-3-carboxamide Backbone: : The synthesis typically begins with the formation of the furan-3-carboxamide backbone via cyclization reactions involving appropriate starting materials such as aldehydes or ketones.
Attachment of Dimethyl Groups:
Incorporation of the Phthalazinone Moiety: : The phthalazinone fragment can be synthesized separately by reacting hydrazine with phthalic anhydride followed by cyclization.
Coupling Steps: : The final steps involve coupling the pre-formed phthalazinone derivative with the furan-3-carboxamide scaffold through a condensation reaction facilitated by reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
The large-scale synthesis would likely involve optimization of reaction conditions to maximize yield and purity, using continuous flow reactors or automated synthesis platforms to ensure reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially modifying the pyrrolidine or phthalazinone moieties.
Reduction: : Reduction reactions can affect the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: : Nucleophilic or electrophilic substitution reactions might occur, particularly at the methyl groups or the furan ring.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogenating agents (like chlorine or bromine), or nucleophiles (such as amines or thiols).
Major Products
The products depend on the specific reactions but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Used as a building block for creating more complex molecules through various organic reactions.
Study of its reactivity helps develop new synthetic methodologies.
Biology
Potential pharmacological properties being studied for therapeutic applications.
Interaction with biological targets can offer insights into enzyme activity or receptor binding.
Medicine
Investigated for its potential to act as a drug candidate due to its unique structural features.
Research on its effects on cellular mechanisms or disease models.
Industry
Possible applications in the development of new materials or as a precursor in the synthesis of advanced functional compounds.
Mechanism of Action
The compound likely exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The presence of the pyrrolidine and phthalazinone groups suggests potential binding to protein active sites or involvement in signal transduction pathways. Detailed studies would be required to elucidate the exact pathways and interactions at the molecular level.
Comparison with Similar Compounds
2,5-dimethyl-N-((4-oxo-3-(2-aminopropyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide: : Similar backbone but different substituents affecting biological activity.
2,5-dimethyl-N-((4-oxo-3-ethyl-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide: : Differing alkyl chain length influencing reactivity.
2,5-dimethyl-N-((4-oxo-3-(2-piperidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide: : Another structural variant, showing the impact of different nitrogen-containing rings.
Each of these compounds presents slight variations in structure, highlighting the unique chemical and biological properties of 2,5-dimethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide and showcasing its unique characteristics in research and application.
Hope this helps!
Properties
IUPAC Name |
2,5-dimethyl-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-15-13-19(16(2)29-15)21(27)23-14-20-17-7-3-4-8-18(17)22(28)26(24-20)12-11-25-9-5-6-10-25/h3-4,7-8,13H,5-6,9-12,14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDKVMJCLCIHSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)CCN4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-amino-N-(sec-butyl)-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2757861.png)

![N-[2-[(3-Fluorophenyl)methyl]-3-morpholin-4-yl-3-oxopropyl]prop-2-enamide](/img/structure/B2757866.png)

![Methyl 2-[(1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl]acetate;hydrochloride](/img/structure/B2757869.png)
![N-[2-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2757870.png)


![4,5-dihydro-1H,3H-[1,4]thiazepino[4,3-a]benzimidazol-4-ol](/img/structure/B2757875.png)

![3-(4-chlorophenyl)-8-methoxy-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione](/img/structure/B2757878.png)



